REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([OH:9])=[C:4]([CH3:10])[CH:3]=1.[OH-].[Na+].[Cl:13][C:14]1[N:19]=[C:18](Cl)[CH:17]=[CH:16][N:15]=1>O.CC(C)=O>[Cl:13][C:14]1[N:19]=[C:18]([O:9][C:5]2[C:4]([CH3:10])=[CH:3][C:2]([NH2:1])=[C:7]([CH3:8])[CH:6]=2)[CH:17]=[CH:16][N:15]=1 |f:1.2|
|
Name
|
|
Quantity
|
7.55 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C=C1C)O)C
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
7.45 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 20 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
ADDITION
|
Details
|
in vacuo and addition of 150 ml water the formed precipitate
|
Type
|
FILTRATION
|
Details
|
was filtered by suction
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=CC(=N1)OC1=CC(=C(C=C1C)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |